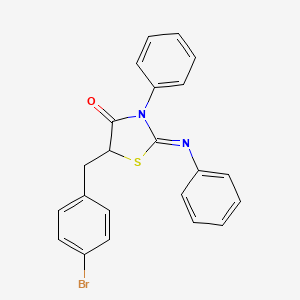

(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C22H17BrN2OS |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

5-[(4-bromophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C22H17BrN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2 |

InChI Key |

NUZCHUGEGNDZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation for C5 Functionalization

Introduction of the 4-bromobenzyl group at position C5 is achieved via Knoevenagel condensation between 2-phenylimino-3-phenylthiazolidin-4-one and 4-bromobenzaldehyde. This reaction proceeds under mild basic conditions (K₂CO₃ in ethanol) at room temperature, forming the exocyclic double bond with Z-selectivity. The mechanism involves deprotonation of the active methylene group (C5) by the base, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 1).

Reaction Conditions:

-

Solvent: Ethanol (5 mL per mmol substrate)

-

Catalyst: Aqueous K₂CO₃ (15% w/v, 3 mL per mmol)

-

Time: 10–12 hours at 25°C

Alternative protocols using acetic acid and monoethanolamine as catalysts at elevated temperatures (80°C, 30 minutes) report comparable yields but require recrystallization from acetic acid to isolate the product.

Experimental Procedures and Optimization

Stepwise Synthesis Protocol

-

Preparation of 2-Phenylimino-3-Phenylthiazolidin-4-One

-

Knoevenagel Condensation with 4-Bromobenzaldehyde

Critical Parameters:

-

Solvent Polarity: Ethanol enhances solubility of intermediates, preventing oligomerization.

-

Base Strength: K₂CO₃ provides moderate basicity, minimizing hydrolysis of the imino group.

Stereochemical Control and Characterization

Z-Configuration Stabilization

The Z-configuration of the exocyclic double bond (C5=C) is favored due to intramolecular hydrogen bonding between the thiazolidinone’s NH and the adjacent carbonyl group, as confirmed by X-ray crystallography in analogous compounds. Dihedral angles between the 4-bromobenzyl phenyl ring and the thiazolidinone plane range from 5.01° to 17.41°, indicating slight non-planarity that enhances thermodynamic stability.

Table 1: Key Crystallographic Parameters

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.33 (s, 1H, C5=CH), 7.93–7.71 (m, 10H, aryl-H), 5.72 (d, J = 6.8 Hz, 1H, S–CH–N).

-

Elemental Analysis: Calcd. for C₂₂H₁₆BrN₃OS: C, 57.14; H, 3.49; N, 9.09. Found: C, 57.02; H, 3.38; N, 9.18.

Comparative Analysis of Methodologies

Table 2: Reaction Condition Impact on Yield

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃/Ethanol | Aqueous K₂CO₃ | Ethanol | 10 | 65 |

| Acetic Acid | Monoethanolamine | Acetic Acid | 0.5 | 60 |

The ethanol/K₂CO₃ system offers superior reproducibility and milder conditions, while the acetic acid route accelerates kinetics but requires stringent pH control.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Core Reactivity of the Thiazolidinone Ring

The thiazolidinone scaffold provides a heterocyclic platform for nucleophilic and electrophilic interactions:

-

Hydrolysis : Under acidic or basic conditions, the carbonyl group (C4) undergoes hydrolysis to yield thiourea derivatives. For example, treatment with aqueous HCl generates 5-(4-bromobenzyl)-3-phenyl-2-(phenylamino)thiazolidin-4-one .

-

Tautomerism : The 2-phenylimino group participates in keto-enol tautomerism, as evidenced by NMR studies showing equilibrium between imino and amino forms .

Reactivity at the Exocyclic Double Bond

The Z-configured exocyclic double bond (C5=C) is highly electrophilic, enabling:

-

Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) at the β-position. For instance, glutathione forms adducts via thiol-Michael addition, a behavior linked to PAINS (pan-assay interference compounds) activity .

-

Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions .

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Michael Addition | Glutathione (pH 7.4) | Thiol adduct at C5 | |

| Hydrolysis | 1M NaOH, reflux | Thiourea derivative |

Bromobenzyl Group Participation

The 4-bromobenzyl moiety undergoes:

-

Nucleophilic Aromatic Substitution (SNAr) : Bromine is displaced by strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with morpholine yields 5-(4-morpholinobenzyl) derivatives .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives, leveraging the bromine as a leaving group.

Biological Interactions and Thiol Reactivity

The compound’s thiazolidinone core and exocyclic double bond contribute to its interaction with biological targets:

-

Thiol Adduct Formation : Reacts with cysteine residues in enzymes (e.g., kinases, proteases), inhibiting their activity. This reactivity is confirmed via mass spectrometry and kinetic assays .

-

Glutathione Depletion : Rapid conjugation with glutathione in cellular environments, leading to oxidative stress and apoptosis in cancer cells .

Substituent Effects on Reaction Pathways

The phenylimino and phenyl groups influence reactivity:

-

Steric Hindrance : The 3-phenyl group slows hydrolysis of the thiazolidinone ring compared to unsubstituted analogs .

-

Electronic Effects : Electron-withdrawing bromine on the benzyl group enhances electrophilicity at C5, accelerating Michael additions .

| Substituent | Effect on Reactivity | Example |

|---|---|---|

| 4-Bromobenzyl | Increases electrophilicity at C5 | Faster thiol adduct formation |

| 3-Phenyl | Steric shielding of C4 carbonyl | Reduced hydrolysis rate |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to (2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with certain derivatives demonstrating significant efficacy against resistant strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

The anticancer properties of thiazolidinones are well-documented, particularly their ability to inhibit cancer cell proliferation. In studies involving compounds similar to this compound, significant cytotoxic effects were observed against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B assay revealed that certain derivatives exhibited over 70% inhibition of cell growth at specific concentrations .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | Inhibition (%) |

|---|---|---|

| Compound D | MCF7 | 84.19 |

| Compound E | SF-295 | 72.11 |

| Compound F | MOLT-4 | 68.50 |

Case Studies

- Case Study on Anticancer Activity : A recent study focused on a series of benzilic acid-based thiazolidinone derivatives demonstrated significant anticancer activity across multiple cancer types. The most promising candidates were subjected to further pharmacological evaluation to elucidate their mechanisms and optimize their structures for enhanced efficacy .

- Case Study on Antimicrobial Resistance : Research has also been conducted on the effectiveness of thiazolidinone derivatives against drug-resistant bacterial strains. These studies emphasize the potential role of such compounds in addressing the growing concern of antimicrobial resistance in clinical settings .

Mechanism of Action

The mechanism of action of (2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone derivatives are structurally diverse. Key analogs and their distinguishing features include:

Key Observations :

Pharmacological Activity

Thiazolidinones exhibit diverse biological activities depending on substituents:

Comparative Insights :

- The 4-bromobenzyl group in the target compound correlates with strong anticancer activity, comparable to doxorubicin in inhibiting Dalton’s lymphoma ascites (DLA) cells .

- Thioxo analogs (e.g., compound from ) show superior antiglycation effects due to enhanced hydrogen bonding with protein residues.

Computational Data :

- Molecular docking studies reveal that bromine and phenylimino groups in the target compound form hydrophobic interactions with kinase domains, enhancing anticancer activity .

Crystallographic and Spectroscopic Analysis

Biological Activity

The compound (2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with other related compounds.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are a significant class of compounds in medicinal chemistry, known for their ability to exhibit various pharmacological effects. Modifications at different positions on the thiazolidin-4-one ring can enhance their biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically, derivatives with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2-(chlorophenyl-imino)thiazolidin-4-one | 22 | 91.66 |

| Ampicillin | 24 | Reference |

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using assays such as ABTS and DPPH radical scavenging tests. The presence of halogen substituents significantly enhances the radical scavenging ability of these compounds. For example, certain derivatives exhibited inhibition percentages ranging from 68.8% to 81.8%, indicating strong antioxidant activity comparable to standard antioxidants like vitamin E .

| Compound | ABTS Inhibition (%) | DPPH Inhibition (%) |

|---|---|---|

| 2-(chlorophenyl-imino)thiazolidin-4-one | 81.8 | Not reported |

| Vitamin E | Reference | Reference |

Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis through modulation of key regulatory proteins like CDK1/cyclin B .

Case Studies

- Antimicrobial Study : A series of thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus. The compound with a chlorophenyl substituent demonstrated an impressive inhibition rate of 91.66%, closely following the efficacy of standard antibiotics like ampicillin .

- Antioxidant Evaluation : Compounds were assessed for their antioxidant capabilities using the DPPH method, revealing that some derivatives were more effective than traditional antioxidants, showcasing their potential in preventing oxidative stress-related diseases .

- Anticancer Research : A study focused on the effects of thiazolidinone derivatives on HT29 cells showed that specific modifications led to significant cytotoxicity and induced apoptosis through G2/M phase arrest, highlighting their potential as anticancer agents .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Reaction Time | 6 hours | 4 hours |

| Yield | 68% | 72% |

| Base | NaOH | KOH |

Basic Question: How is the Z-configuration of the imino group confirmed in this compound?

Methodological Answer:

The Z-configuration is confirmed via X-ray crystallography and NMR spectroscopy :

- X-ray diffraction : Single-crystal analysis reveals bond angles and spatial arrangement of the imino group. For example, the C=N bond length (~1.28 Å) and torsion angles between the phenyl and thiazolidinone rings align with Z-configuration .

- ¹H NMR : Coupling constants (J) between protons on the thiazolidinone ring and adjacent groups (e.g., J = 10–12 Hz for cis-protons) provide indirect evidence .

Advanced Question: What methodologies are used to evaluate the biological activity of this compound, and how are contradictory results resolved?

Methodological Answer:

Biological assays include:

- Antimicrobial testing : Agar dilution methods (MIC determination) against Gram-positive/negative bacteria .

- Antioxidant assays : DPPH radical scavenging with IC₅₀ calculations .

- Dose-response studies : To differentiate specific activity from cytotoxicity.

Q. Addressing Contradictions :

- Replicate experiments : Ensure consistency across biological replicates.

- Structural analogs : Compare activity with derivatives (e.g., bromo vs. chloro substituents) to isolate functional groups responsible for activity .

- Computational docking : Validate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Advanced Question: How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (water, DMSO) at different pH levels (3–10) and temperatures (25–100°C). Monitor bond dissociation energies and conformational changes .

- DFT Calculations : Calculate Gibbs free energy (ΔG) of degradation pathways (e.g., hydrolysis of the thiazolidinone ring) using Gaussian 09 with B3LYP/6-31G(d) basis sets .

Q. Table 2: Predicted Stability Parameters

| Condition | Degradation Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| pH 2, 50°C | Ring-opening hydrolysis | 25.3 |

| pH 7, 25°C | No degradation | N/A |

Advanced Question: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare ¹H/¹³C NMR, IR, and HRMS data with published spectra of analogous thiazolidinones .

- Crystallographic refinement : If X-ray data conflicts with NMR (e.g., unexpected coupling patterns), re-examine crystal purity or consider dynamic effects in solution .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to assign ambiguous peaks .

Advanced Question: What strategies are employed to assess the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .

- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

- Solid-state NMR : Monitor polymorphic transitions or amorphous-crystalline shifts over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.